molecular formula C12H15NO4 B15205592 Ethyl 3-[(2-methoxyphenyl)amino]-3-oxopropanoate

Ethyl 3-[(2-methoxyphenyl)amino]-3-oxopropanoate

Cat. No.: B15205592
M. Wt: 237.25 g/mol
InChI Key: QNWUGAACEIPYNJ-UHFFFAOYSA-N
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Description

N-(2-Methoxy-phenyl)-malonamic acid ethyl ester is an organic compound with a complex structure that includes a methoxyphenyl group attached to a malonamic acid ethyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methoxy-phenyl)-malonamic acid ethyl ester typically involves the reaction of 2-methoxyaniline with diethyl malonate in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium ethoxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of N-(2-Methoxy-phenyl)-malonamic acid ethyl ester may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxy-phenyl)-malonamic acid ethyl ester can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions typically require reagents such as nitric acid for nitration or bromine for bromination, often in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Formation of 2-hydroxyphenyl-malonamic acid ethyl ester.

    Reduction: Formation of N-(2-Methoxy-phenyl)-malonamic acid ethyl alcohol.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-(2-Methoxy-phenyl)-malonamic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-phenyl)-malonamic acid ethyl ester involves its interaction with specific molecular targets. The methoxy group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The ester group can undergo hydrolysis to release the active malonamic acid, which may further interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Hydroxy-phenyl)-malonamic acid ethyl ester
  • N-(2-Methoxy-phenyl)-malonamic acid methyl ester
  • N-(2-Methoxy-phenyl)-malonamic acid propyl ester

Uniqueness

N-(2-Methoxy-phenyl)-malonamic acid ethyl ester is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This compound’s specific structure allows for unique applications and properties compared to its analogs.

Properties

Molecular Formula

C12H15NO4

Molecular Weight

237.25 g/mol

IUPAC Name

ethyl 3-(2-methoxyanilino)-3-oxopropanoate

InChI

InChI=1S/C12H15NO4/c1-3-17-12(15)8-11(14)13-9-6-4-5-7-10(9)16-2/h4-7H,3,8H2,1-2H3,(H,13,14)

InChI Key

QNWUGAACEIPYNJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(=O)NC1=CC=CC=C1OC

Origin of Product

United States

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